Bioisosteric Scaffold Divergence from the 1,2-Benzothiazine (Oxicam) Core
The benzo[2,1]thiazine-4(3H)-one 2,2-dioxide core is explicitly declared bioisosteric to the benzo[1,2]thiazine-4(3H)-one system—the scaffold from which piroxicam, droxicam, and meloxicam were developed [1]. This bioisosteric relationship means the 2,1-isomer places the sulfonamide moiety in a different spatial orientation relative to the benzene ring, offering a scaffold-hopping opportunity to retain or improve target binding while modulating physicochemical and pharmacokinetic properties. In contrast, the 1,2-benzothiazine-1,1-dioxide class is dominated by marketed NSAIDs with established SAR that may limit intellectual property freedom and novelty.
| Evidence Dimension | Scaffold topology and bioisosteric relationship |
|---|---|
| Target Compound Data | 2,1-Benzothiazine-4(3H)-one 2,2-dioxide (2,1-regioisomer; sulfonamide N at position 2, carbonyl at position 4) |
| Comparator Or Baseline | 1,2-Benzothiazine-4(3H)-one 1,1-dioxide (1,2-regioisomer; precursor to oxicams piroxicam, droxicam, meloxicam) |
| Quantified Difference | Regioisomeric difference: sulfonamide S,N connectivity inverted (2,1 vs 1,2). Declared bioisosteric in primary literature [1]. |
| Conditions | Structural comparison derived from X-ray crystallography and medicinal chemistry precedent [1]. |
Why This Matters
Procuring the 2,1-isomer enables scaffold-hopping programs that circumvent existing 1,2-benzothiazine IP space while retaining the proven sulfonamide pharmacophore for target engagement.
- [1] Ahmad S, et al. Synthesis, characterization, monoamine oxidase inhibition, molecular docking and dynamic simulations of novel 2,1-benzothiazine-2,2-dioxide derivatives. Bioorg Chem. 2018;80:498-510. doi:10.1016/j.bioorg.2018.04.012. View Source
